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Compound of Interest

Compound Name: quercetin 3-O-sophoroside

Cat. No.: B192230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of two closely related

flavonoid glycosides: quercetin 3-O-sophoroside and rutin (quercetin 3-O-rutinoside). While

both share the same quercetin aglycone, a potent antioxidant, the difference in their sugar

moieties—sophorose versus rutinose—plays a crucial role in modulating their biological

activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This document

synthesizes available experimental data to offer an objective comparison for research and

development applications.

Structural and Bioavailability Differences
Quercetin 3-O-sophoroside and rutin are both O-glycosides of quercetin, meaning a sugar

molecule is attached to the hydroxyl group at the C-3 position of the quercetin backbone. The

key distinction lies in the disaccharide attached:

Quercetin 3-O-Sophoroside: Contains sophorose, a disaccharide composed of two glucose

units linked by a β-(1→2) glycosidic bond.

Rutin (Quercetin 3-O-Rutinoside): Contains rutinose, a disaccharide of rhamnose and

glucose linked by an α-(1→6) glycosidic bond.

This structural variance is known to influence solubility, stability, and bioavailability. The type of

sugar moiety affects absorption in the small intestine and subsequent metabolism by gut
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microbiota, which can impact the concentration and form of the compound that reaches

systemic circulation. Generally, the aglycone form (quercetin) has a higher absorption rate than

its glycosides like rutin[1]. However, the glycosidic forms are often more stable and abundant in

nature.

Comparative Bioactivity Data
The following tables summarize quantitative data from various in vitro studies. It is important to

note that a direct, head-to-head comparative study using the same assays and conditions for

both compounds is not readily available in the current literature. Therefore, the data presented

is compiled from different studies and should be interpreted with this consideration.

Antioxidant Activity
The antioxidant capacity is a cornerstone of the bioactivity of these flavonoids. It is often

measured by their ability to scavenge free radicals or reduce oxidized species.

Table 1: Antioxidant Activity of Quercetin 3-O-Sophoroside

Assay Type Metric Result Reference

ABTS Radical

Scavenging

Relative Antioxidant

Capacity
1.45 (vs. Trolox) --INVALID-LINK--

Lipid Peroxidation

Inhibition
IC₅₀ 9.2 µM --INVALID-LINK--

Table 2: Antioxidant Activity of Rutin
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Assay Type Metric Result Reference

DPPH Radical

Scavenging
SC₅₀ 60.25 ± 0.09 µM [2]

ABTS Radical

Scavenging
IC₅₀ > 100 µg/mL [3]

Nitric Oxide

Scavenging
IC₅₀ 1.43 µg/mL [4]

Reducing Power

Assay
IC₅₀ 8.51 µg/mL [4]

Generally, the aglycone quercetin shows stronger antioxidant activity in in vitro chemical

assays compared to its glycosides like rutin[3][5]. The sugar moiety can hinder the molecule's

ability to donate electrons, which is key to its radical scavenging properties.

Anti-inflammatory Activity
Both compounds are known to possess anti-inflammatory properties, primarily by inhibiting the

production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Rutin in LPS-Stimulated RAW 264.7 Macrophages

Mediator Inhibited Metric Result Reference

Nitric Oxide (NO) % Reduction

Significant

downregulation at

higher concentrations

[6][7]

TNF-α % Inhibition

~28.25% (in a

Quercetin-Rutin blend

at 10 µM)

[8]

IL-6 % Inhibition

~32.25% (in a

Quercetin-Rutin blend

at 10 µM)

[8]
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Studies have shown that both quercetin and rutin can significantly down-regulate the level of

nitric oxide (NO) in inflamed cells[6][7]. A blend of quercetin and rutin has been shown to inhibit

pro-inflammatory cytokines like TNF-α and IL-6[8].

Cytotoxic Activity
The potential for these compounds to inhibit the growth of cancer cells is an area of active

research. The aglycone, quercetin, is generally found to be more cytotoxic to cancer cells than

its glycoside forms.

Table 4: Cytotoxic Activity of Rutin and Other Quercetin Glycosides

Compound Cell Line Metric Result Reference

Rutin
KB human oral

cancer
Cell Viability

No significant

effect

Rutin
HCT116 colon

cancer
Cell Viability

Less cytotoxic

than quercetin at

200 µM

[1]

Quercetin-3-O-

glucoside

Caco-2 colon

carcinoma
IC₅₀ 79 µg/mL

Quercetin-3-O-

glucoside

HepG2 liver

carcinoma
IC₅₀ 150 µg/mL

Studies indicate that rutin has minimal to no cytotoxic effect on certain cancer cell lines, such

as KB human oral cancer cells. In comparison, quercetin demonstrates significant growth

inhibition in a concentration- and time-dependent manner. On HCT116 colon cancer cells,

quercetin also showed greater cytotoxicity than rutin at the same dose[1]. This suggests that

the presence and type of sugar moiety significantly impact the anticancer potential, likely by

affecting cellular uptake.

Experimental Methodologies
Detailed protocols for the key assays mentioned in the data tables are provided below for

reproducibility and methodological comparison.
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger.

Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The

solution should be freshly made and kept in the dark due to its light sensitivity.

Sample Preparation: Dissolve the test compounds (quercetin 3-O-sophoroside, rutin) and

a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, ethanol) to create

a series of dilutions.

Reaction: Add a defined volume of each sample dilution to a cuvette or a 96-well plate. Add

an equal volume of the DPPH working solution to initiate the reaction. A blank containing

only the solvent and DPPH solution is also prepared.

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified

time (e.g., 30 minutes).

Measurement: Measure the absorbance of each solution at 517 nm using a

spectrophotometer.

Calculation: The percentage of scavenging activity is calculated using the formula: %

Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC₅₀ value (the concentration of

the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot

of scavenging activity against sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and

allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compounds

(quercetin 3-O-sophoroside, rutin) and a vehicle control. Incubate for a specified period

(e.g., 24, 48, or 72 hours).

MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or

serum-free media) to each well.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells

with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan

crystals.

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO,

isopropanol with HCl) to each well to dissolve the formazan crystals.

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570

nm using a microplate reader. A reference wavelength of around 630 nm can be used to

subtract background absorbance.

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control

cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated from

the dose-response curve.

Griess Assay for Nitric Oxide (NO) Determination
This assay quantifies NO production by measuring its stable metabolite, nitrite, in cell culture

supernatants.

Sample Collection: After treating cells (e.g., RAW 264.7 macrophages) with an inflammatory

stimulus (like LPS) and the test compounds, collect the cell culture supernatant.

Standard Curve Preparation: Prepare a standard curve using known concentrations of

sodium nitrite.

Griess Reagent: The Griess reagent is typically a two-part solution: Solution A (e.g.,

sulfanilamide in acidic solution) and Solution B (e.g., N-(1-naphthyl)ethylenediamine

dihydrochloride in water).
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Reaction: In a 96-well plate, mix equal volumes of the cell culture supernatant (or nitrite

standards) with Griess Reagent (pre-mixed or added sequentially).

Incubation: Allow the reaction to proceed for 5-15 minutes at room temperature, protected

from light. During this time, a pink/magenta azo dye will form in the presence of nitrite.

Measurement: Measure the absorbance at 540 nm using a microplate reader.

Calculation: Determine the nitrite concentration in the samples by comparing their

absorbance to the standard curve. The percentage of NO inhibition by the test compounds

can then be calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes can aid in

understanding the mechanisms of action and methodologies.
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Caption: General workflow for in vitro bioactivity assays.
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Caption: Inhibition of the NF-κB inflammatory pathway by quercetin glycosides.
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Conclusion
Both quercetin 3-O-sophoroside and rutin, as glycosides of quercetin, exhibit a range of

bioactive properties. The available data suggests that the nature of the sugar moiety is a critical

determinant of their efficacy.

Antioxidant Activity: Both compounds are effective antioxidants, though typically less potent

than their aglycone, quercetin, in direct chemical assays. The sophoroside appears to be a

potent inhibitor of lipid peroxidation.

Anti-inflammatory Activity: Rutin has demonstrated clear anti-inflammatory effects through

the inhibition of key mediators like NO. The activity of quercetin 3-O-sophoroside in this

area requires further direct investigation.

Cytotoxicity: The presence of the sugar moiety generally reduces cytotoxic activity against

cancer cells compared to quercetin. Rutin shows low cytotoxicity, suggesting it may be less

promising as a direct anticancer agent but potentially safer for other applications.

For drug development professionals, the choice between these two glycosides would depend

on the therapeutic target. The structural differences influencing bioavailability and specific

interactions with cellular targets are key considerations. Further direct comparative studies are

warranted to fully elucidate the nuanced differences in their bioactivity profiles and to determine

their respective therapeutic potentials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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